Gammacyclodextrin
Overview
Description
Gammacyclodextrin, also known as γ-CD, is an octasaccharide derived from glucose. The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . It is widely used in medicine, pharmacy, food industry, cosmetics, textiles .
Synthesis Analysis
Gammacyclodextrin can be produced by the enzymatic reaction of γ-cyclodextrin glycosyltransferase .Molecular Structure Analysis
In γ-cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages. The result has the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other .Chemical Reactions Analysis
Gammacyclodextrin can form very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . It can also encapsulate various molecules, especially organic compounds .Physical And Chemical Properties Analysis
Gammacyclodextrin exists as a white (colorless) powder or crystals. The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3. It is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .Scientific Research Applications
Cyclodextrin-Based Pharmaceutics: A Look into the Future
Gamma-cyclodextrin, a cyclic oligomer of glucose, forms water-soluble inclusion complexes with small molecules and portions of large compounds. Its biocompatibility and low toxicity make it a candidate for various pharmaceutical applications beyond drug delivery, such as improving the bioavailability of nutrients and serving as a stabilizer in different food systems. Research by Davis and Brewster (2004) delves into cyclodextrin-based therapeutics and polymer applications, suggesting a future where gamma-cyclodextrin could play a pivotal role in the delivery of nucleic acids and other biomolecules (Davis & Brewster, 2004).
Novel Decaffeination Process
Gamma-cyclodextrin's unique ability to form inclusion complexes finds application in the decaffeination of coffee and tea. Yu (1988) discovered that treating aqueous caffeine solutions with gamma-cyclodextrin significantly reduces caffeine content, demonstrating an effective and potentially healthier alternative to traditional decaffeination methods (Yu, 1988).
Food and Beverage Applications
In the food industry, gamma-cyclodextrin is used as a carrier for flavors, vitamins, and other ingredients, owing to its ability to form inclusion complexes and its stabilizing properties in various food systems. Munro et al. (2004) and Bar et al. (1998) have outlined its safety and efficacy in enhancing the quality and stability of food products, confirming its GRAS (Generally Recognized As Safe) status for its intended uses (Munro et al., 2004).
Enhancing Solution Stability and Dissolution Rate
The inclusion complex formation capability of gamma-cyclodextrin is also explored for stabilizing pharmaceuticals in solution and enhancing their dissolution rate. Brewster et al. (1992) demonstrated that gamma-cyclodextrin could significantly decrease the degradation of pharmaceuticals in solution, offering a promising approach to improving the stability and bioavailability of drugs (Brewster et al., 1992).
Cyclodextrin Functionalized Polymers for Drug Delivery
Gamma-cyclodextrin's properties are harnessed in the development of cyclodextrin-functionalized polymers for drug delivery systems. Zhou and Ritter (2010) discuss the synthesis of polymers with covalently attached gamma-cyclodextrin, which show promising applications in drug delivery, indicating a novel approach to enhancing drug solubility and stability (Zhou & Ritter, 2010).
Safety And Hazards
Future Directions
Cyclodextrins have exciting applications in supramolecular, pharmaceutical, material, food, and environmental chemistry. They can encapsulate various molecules and have been widely studied in the area of drug delivery . Cyclodextrin-conjugated nanoparticles combine the advantages of cyclodextrins and nanoparticles: enhanced water solubility and drug loading, targeted drug delivery with minimum toxicity to normal cells, greater surface area, improved drug loading, and higher stability than other nanocarriers such as microparticles and liposomes .
properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSRMADSINPKSL-HSEONFRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93959-99-0 | |
Record name | γ-Cyclodextrin, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93959-99-0 | |
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DSSTOX Substance ID |
DTXSID5047033 | |
Record name | gamma-Cyclodextrin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5047033 | |
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Molecular Weight |
1297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS] | |
Record name | gamma-Cyclodextrin | |
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Product Name |
gamma-Cyclodextrin | |
CAS RN |
17465-86-0 | |
Record name | γ-Cyclodextrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17465-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gamma cyclodextrin [NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017465860 | |
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Record name | .gamma.-Cyclodextrin | |
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Record name | gamma-Cyclodextrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047033 | |
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Record name | Cyclooctapentylose | |
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Record name | GAMMA CYCLODEXTRIN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZJ0BYZ5VA | |
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